2-[5-oxo-1-phenyl-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-4-yl]-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{5-OXO-1-PHENYL-3-[(PYRIDIN-2-YL)METHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}-N-PHENYLACETAMIDE is a complex organic compound that belongs to the class of imidazolidinones This compound is characterized by its unique structure, which includes a phenyl group, a pyridinylmethyl group, and a sulfanylideneimidazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-OXO-1-PHENYL-3-[(PYRIDIN-2-YL)METHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}-N-PHENYLACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazolidinone Core: The initial step involves the cyclization of a suitable precursor to form the imidazolidinone ring. This can be achieved through the reaction of an amine with a carbonyl compound under acidic or basic conditions.
Introduction of the Sulfanylidene Group: The sulfanylidene group is introduced by reacting the imidazolidinone intermediate with a sulfur-containing reagent, such as Lawesson’s reagent or phosphorus pentasulfide.
Attachment of the Pyridinylmethyl Group: The pyridinylmethyl group is attached via a nucleophilic substitution reaction, where a pyridine derivative reacts with the imidazolidinone intermediate.
Final Acylation: The final step involves the acylation of the imidazolidinone derivative with phenylacetyl chloride to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-{5-OXO-1-PHENYL-3-[(PYRIDIN-2-YL)METHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}-N-PHENYLACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Pyridine derivatives, alkyl halides, and polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced imidazolidinone derivatives.
Substitution: Various substituted imidazolidinone derivatives.
Scientific Research Applications
2-{5-OXO-1-PHENYL-3-[(PYRIDIN-2-YL)METHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}-N-PHENYLACETAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may exhibit anti-inflammatory, antimicrobial, or anticancer properties.
Materials Science: Its unique chemical structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or catalytic activity.
Biological Research: The compound can be used as a probe to study biological pathways and molecular interactions due to its ability to interact with specific biomolecules.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.
Mechanism of Action
The mechanism of action of 2-{5-OXO-1-PHENYL-3-[(PYRIDIN-2-YL)METHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}-N-PHENYLACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-{5-OXO-1-PHENYL-3-[(PYRIDIN-2-YL)METHYL]-2-THIOIMIDAZOLIDIN-4-YL}-N-PHENYLACETAMIDE: A similar compound with a thioimidazolidinone core instead of a sulfanylideneimidazolidinone core.
2-{5-OXO-1-PHENYL-3-[(PYRIDIN-2-YL)METHYL]-2-IMIDAZOLIDIN-4-YL}-N-PHENYLACETAMIDE: A compound with an imidazolidinone core without the sulfur-containing group.
Uniqueness
2-{5-OXO-1-PHENYL-3-[(PYRIDIN-2-YL)METHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}-N-PHENYLACETAMIDE is unique due to the presence of the sulfanylidene group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C23H20N4O2S |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
2-[5-oxo-1-phenyl-3-(pyridin-2-ylmethyl)-2-sulfanylideneimidazolidin-4-yl]-N-phenylacetamide |
InChI |
InChI=1S/C23H20N4O2S/c28-21(25-17-9-3-1-4-10-17)15-20-22(29)27(19-12-5-2-6-13-19)23(30)26(20)16-18-11-7-8-14-24-18/h1-14,20H,15-16H2,(H,25,28) |
InChI Key |
ZYFQOMSSBJLUKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CC3=CC=CC=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.